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Compound of Interest

Compound Name: 3,5-Diiodothyroacetic acid

Cat. No.: B028850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Diiodothyroacetic acid (DIANA or T₂A), a derivative of the thyroid hormone thyroxine, is a

molecule of significant interest in biomedical research. As a thyromimetic compound, it

selectively interacts with thyroid hormone receptors, exhibiting a unique pharmacological profile

that distinguishes it from endogenous thyroid hormones. This technical guide provides a

comprehensive overview of the core chemical properties of DIANA, detailing its

physicochemical characteristics, structural features, and biological interactions. The information

presented herein is intended to serve as a foundational resource for researchers engaged in

the study and development of novel therapeutics targeting the thyroid hormone signaling axis.

Physicochemical Properties
The fundamental chemical and physical properties of 3,5-Diiodothyroacetic acid are

summarized in the table below. These parameters are critical for understanding the

compound's behavior in biological systems and for the design of experimental protocols.
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Property Value Reference

IUPAC Name
4-(4-hydroxyphenoxy)-3,5-

diiodobenzeneacetic acid
[1]

Synonyms DIANA, T₂A, Diac, NSC 90463

CAS Number 1155-40-4 [1]

Molecular Formula C₁₄H₁₀I₂O₄ [1]

Molecular Weight 496.04 g/mol [1]

Appearance Crystalline solid

Solubility

DMF: 30 mg/mLDMSO: 30

mg/mLDMSO:PBS (pH 7.2)

(1:2): 0.33 mg/mL

Estimated pKa

The pKa of the carboxylic acid

is estimated to be around 4,

similar to other phenylacetic

acids. The pKa of the phenolic

hydroxyl group is estimated to

be around 8-9, influenced by

the ortho-iodine substituents.

UV max (λmax) 229, 289 nm

Structural Characteristics
The molecular structure of 3,5-Diiodothyroacetic acid is central to its biological activity. While

a specific crystal structure for DIANA is not readily available, crystallographic data of its close

analogs, 3,5,3'-triiodothyroacetic acid (T₃AA) and 3,5,3',5'-tetraiodothyroacetic acid (T₄AA),

provide significant insights.

The acetic acid metabolites of thyroid hormones, including DIANA, consistently adopt a skewed

conformation, where the dihedral angle between the two phenyl rings is approximately +/- 90°.

This is in contrast to the parent hormones which favor a twist-skewed conformation. This
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conformational preference is a result of long-range conformational transmission and is believed

to influence binding to plasma proteins and nuclear receptors.

Signaling Pathways and Mechanism of Action
As a thyroid hormone analog, 3,5-Diiodothyroacetic acid is known to interact with thyroid

hormone receptors (TRs), which are members of the nuclear receptor superfamily. The binding

of DIANA to TRs can initiate a cascade of genomic events, modulating the transcription of

target genes. However, like other thyroid hormone derivatives, DIANA may also elicit non-

genomic effects.

Genomic Signaling Pathway
The canonical signaling pathway for thyroid hormones, which DIANA is expected to follow,

involves the following key steps:
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Genomic signaling pathway of DIANA.

Non-Genomic Signaling Pathway
Emerging evidence suggests that thyroid hormone metabolites can also act through non-

genomic pathways, often initiated at the plasma membrane or within the mitochondria. These

actions are typically more rapid than genomic effects.
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Potential non-genomic signaling pathways of DIANA.

Experimental Protocols
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of DIANA can be determined using potentiometric titration,

a standard method for ionizable compounds.

Methodology:
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Sample Preparation: A precise weight of 3,5-Diiodothyroacetic acid is dissolved in a

suitable co-solvent (e.g., DMSO or ethanol) due to its limited aqueous solubility, and then

diluted with deionized water to a known concentration.

Titration: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25

°C) and is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

pH Measurement: The pH of the solution is monitored continuously throughout the titration

using a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value is determined from the pH at the half-equivalence point. For a

compound with multiple ionizable groups, multiple inflection points will be observed.

Synthesis of 4-(4-hydroxyphenoxy)-3,5-
diiodobenzeneacetic acid
A plausible synthetic route for 3,5-Diiodothyroacetic acid can be adapted from established

methods for the synthesis of diaryl ethers, such as the Ullmann condensation.

Methodology:

Starting Materials: 3,5-Diiodophenylacetic acid and p-hydroquinone.

Reaction: The 3,5-diiodophenylacetic acid is reacted with an excess of p-hydroquinone in the

presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate)

in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 120-

150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the

product is extracted with an organic solvent. The crude product is then purified by column

chromatography on silica gel to yield the desired 4-(4-hydroxyphenoxy)-3,5-

diiodobenzeneacetic acid.
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Starting Materials:
- 3,5-Diiodophenylacetic acid

- p-Hydroquinone

Ullmann Condensation:
- CuI catalyst
- K₂CO₃ base
- DMF solvent

- Heat (120-150°C)
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& Extraction

Column Chromatography
(Silica Gel)
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General workflow for the synthesis of DIANA.

In Vitro LDL Oxidation Inhibition Assay
The antioxidant potential of DIANA can be assessed by its ability to inhibit the copper-induced

oxidation of low-density lipoprotein (LDL) in vitro.

Methodology:

LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.

Incubation: The isolated LDL is incubated in the presence and absence of varying

concentrations of 3,5-Diiodothyroacetic acid.

Oxidation Induction: Oxidation is initiated by the addition of a copper(II) sulfate (CuSO₄)

solution.

Monitoring Oxidation: The progression of LDL oxidation is monitored by measuring the

formation of conjugated dienes, which absorb light at 234 nm. The absorbance is measured

spectrophotometrically over time.

Data Analysis: The lag phase of oxidation is determined for each concentration of DIANA. An

increase in the lag phase indicates an inhibitory effect on LDL oxidation.

Competitive Binding Assay for Thyroid Hormone
Receptors
To determine the binding affinity of DIANA for thyroid hormone receptors, a competitive binding

assay is employed.
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Methodology:

Receptor Preparation: Thyroid hormone receptors (TRα or TRβ) are obtained from

recombinant sources or isolated from tissues.

Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]-T₃, is used as the tracer.

Competition: A constant amount of the receptor and radioligand are incubated with

increasing concentrations of unlabeled 3,5-Diiodothyroacetic acid.

Separation: After incubation to reach equilibrium, the receptor-bound radioligand is

separated from the free radioligand. This can be achieved by methods such as filtration

through glass fiber filters.

Quantification: The amount of radioactivity in the bound fraction is measured using a gamma

counter.

Data Analysis: A competition curve is generated by plotting the percentage of bound

radioligand against the concentration of DIANA. The IC₅₀ value (the concentration of DIANA

that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The

binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[2]

Conclusion
3,5-Diiodothyroacetic acid is a multifaceted molecule with distinct chemical properties that

underpin its biological activity as a thyromimetic agent. This guide has provided a detailed

overview of its physicochemical characteristics, structural features, and its engagement with

key signaling pathways. The experimental protocols outlined offer a practical framework for the

further investigation of this promising compound. A thorough understanding of the chemical

nature of DIANA is paramount for the rational design and development of novel therapeutic

strategies targeting thyroid hormone-related pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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